Ethyl 7-(2-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 7-(2-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a synthetic organic compound belonging to the class of triazolopyrimidines. This compound is of significant interest due to its potential pharmacological properties, including neuroprotective and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(2-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves a multi-step process:
Formation of the Triazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with ethyl acetoacetate under acidic conditions to form the triazole ring.
Pyrimidine Ring Construction: The triazole intermediate is then reacted with a suitable amidine or guanidine derivative to construct the pyrimidine ring.
Substitution Reactions: The final compound is obtained by introducing the 2-fluorophenyl and propyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(2-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the triazole-pyrimidine scaffold.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, Ethyl 7-(2-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has shown potential as a neuroprotective agent. It has been studied for its ability to inhibit neuroinflammation and protect neuronal cells from oxidative stress .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Its anti-inflammatory properties also make it a candidate for treating inflammatory conditions .
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its unique chemical properties allow for the creation of novel compounds with enhanced efficacy and safety profiles.
Mechanism of Action
The mechanism of action of Ethyl 7-(2-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves the inhibition of key molecular pathways involved in inflammation and cell death. Specifically, it targets the NF-kB pathway, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it inhibits the endoplasmic reticulum stress response, thereby protecting neuronal cells from apoptosis .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate
- Pyrazolo[3,4-d]pyrimidine derivatives
- 1,2,4-Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-
Uniqueness
Ethyl 7-(2-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate stands out due to its specific substitution pattern, which imparts unique pharmacological properties. The presence of the 2-fluorophenyl group enhances its ability to cross the blood-brain barrier, making it particularly effective in neuroprotective applications .
Biological Activity
Ethyl 7-(2-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the triazolo-pyrimidine family, characterized by a fused triazole and pyrimidine ring system. The presence of an ethyl ester functional group and a propyl side chain enhances its chemical reactivity and biological potential. The fluorophenyl substituent is particularly noteworthy as it may improve the compound's interaction with biological targets.
Molecular Formula: C17H19FN4O2
CAS Number: [Not specified in search results]
Biological Activities
This compound exhibits a range of biological activities:
- Antimicrobial Activity: Similar compounds within the triazolo-pyrimidine class have demonstrated significant antimicrobial effects. For instance, derivatives featuring different substituents have shown minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against various pathogens . The specific antimicrobial efficacy of this compound remains to be thoroughly investigated but is expected to follow this trend due to its structural similarities.
- Anticancer Potential: Triazolo-pyrimidines are known for their anticancer properties. They can inhibit crucial protein interactions such as MDM2-p53 . The introduction of the fluorophenyl group may enhance these effects through improved binding affinity to cancer-related targets.
- Other Pharmacological Activities: Compounds in this class have also been noted for their antituberculosis properties and dehydrogenase inhibition . The potential for this compound to exhibit similar activities warrants further exploration.
Synthesis Methods
The synthesis of this compound can be achieved through various methodologies involving nucleophilic substitutions and cyclization reactions. Recent advancements in synthetic chemistry emphasize green chemistry principles to enhance yield while minimizing environmental impact .
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique features of this compound against structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Ethyl 7-(4-chlorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | Chlorine substituent | Antitumor |
Ethyl 7-(3-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | Fluorinated phenyl group | Antimicrobial |
Ethyl 7-(phenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | Unsubstituted phenyl ring | General biological activity |
The fluorinated substituent in this compound may enhance its biological properties compared to others in the table.
Case Studies and Research Findings
Research into related compounds has consistently demonstrated their diverse biological activities. For example:
- A study highlighted the anticancer activity of triazolo-pyrimidines through their ability to inhibit the MDM2-p53 interaction . Such mechanisms could be applicable to this compound.
- Another investigation into antimicrobial properties showed that derivatives with similar structures exhibited significant activity against resistant bacterial strains . This suggests that further studies on this compound could yield promising results in combating infections.
Properties
Molecular Formula |
C17H19FN4O2 |
---|---|
Molecular Weight |
330.36 g/mol |
IUPAC Name |
ethyl 7-(2-fluorophenyl)-5-propyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H19FN4O2/c1-3-7-13-14(16(23)24-4-2)15(11-8-5-6-9-12(11)18)22-17(21-13)19-10-20-22/h5-6,8-10,15H,3-4,7H2,1-2H3,(H,19,20,21) |
InChI Key |
KFNTWFKSJXIZDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3F)C(=O)OCC |
Origin of Product |
United States |
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